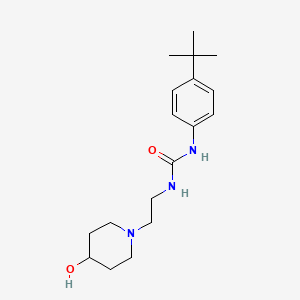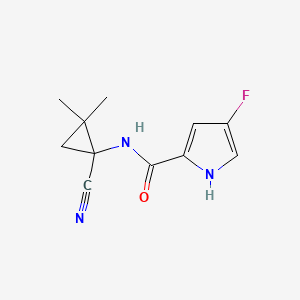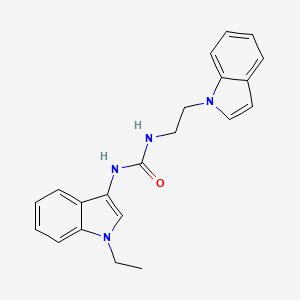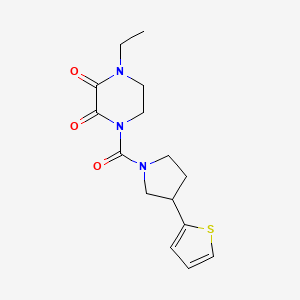
1-(4-(Tert-butyl)phenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various types of cancer. TAK-659 has been shown to have a high level of selectivity for inhibiting the activity of the protein kinase BTK, which plays a critical role in the development and progression of many cancers.
科学的研究の応用
Synthesis and Biological Activity
Research has explored the synthesis of novel urea derivatives, including those with tert-butyl groups and piperidinyl moieties, for their potential in medicinal chemistry. For instance, studies on 1,3-disubstituted ureas and phenyl N-substituted carbamates reveal significant antiarrhythmic and hypotensive properties, highlighting the therapeutic potential of such compounds in cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998). Similarly, the synthesis and evaluation of urea derivatives for antiproliferative activity against cancer cell lines showcase the role of specific structural modifications in enhancing biological efficacy (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).
Chemical Properties and Interactions
Studies also delve into the chemical properties and interactions of urea derivatives, including their complexation behaviors and potential as molecular devices. Research on cyclodextrin complexation with stilbene derivatives incorporating tert-butylphenyl groups discusses the self-assembly of molecular devices, indicating the structural versatility and functional potential of such compounds in nanotechnology and material sciences (Lock, May, Clements, Lincoln, & Easton, 2004).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds provide insights into their biotransformation and potential therapeutic applications. For example, the study on the metabolism of soluble epoxide hydrolase inhibitors highlights the identification of metabolites and their implications for the drug's safety and effectiveness (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019). This underlines the importance of understanding the metabolic pathways and the role of specific functional groups in determining the pharmacokinetic profiles of these compounds.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)14-4-6-15(7-5-14)20-17(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,8-13H2,1-3H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRBGYJFSKSKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389100.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2389101.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)



![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)
![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)
